REACTION_CXSMILES
|
Cl.Cl.[CH3:3][C:4]1[CH:9]=[C:8]([C:10](=O)[CH2:11][NH2:12])[CH:7]=[CH:6][N:5]=1.[S-:14][C:15]#[N:16].[K+]>O>[CH3:3][C:4]1[CH:9]=[C:8]([C:10]2[NH:16][C:15](=[S:14])[NH:12][CH:11]=2)[CH:7]=[CH:6][N:5]=1 |f:0.1.2,3.4|
|
Name
|
1-(2-methyl-pyridin-4-yl)-2-amino-ethanone dihydrochloride
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC1=NC=CC(=C1)C(CN)=O
|
Name
|
potassium thiocyanate
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration, saturated sodium bicarbonate solution (100 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1)C=1NC(NC1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.44 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |